3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid is an organic compound that features a benzodioxole ring attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the continuous acylation of 1,3-benzodioxole can be achieved using a recyclable heterogeneous catalyst. This method offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The reaction is typically conducted at elevated temperatures (around 100°C) and can achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, compounds containing the benzodioxole moiety have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . This leads to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 5-(1,3-Benzodioxol-5-yl)pentanoic acid
- 2-(6-benzoylbenzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its benzodioxole ring provides a stable aromatic system, while the 2-oxopropanoic acid moiety offers versatility in chemical transformations. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
884-18-4 |
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Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8O5/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4H,3,5H2,(H,12,13) |
InChI Key |
AKMUYFNCIDWIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)C(=O)O |
Origin of Product |
United States |
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